molecular formula C15H12N2OS2 B3015837 5-cyclopropyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 750607-53-5

5-cyclopropyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B3015837
CAS No.: 750607-53-5
M. Wt: 300.39
InChI Key: QMUOKCMMPWWFIO-UHFFFAOYSA-N
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Description

5-cyclopropyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Cyclization: The initial step involves the cyclization of a suitable precursor to form the thieno[2,3-d]pyrimidine core.

    Substitution: Subsequent substitution reactions introduce the cyclopropyl and phenyl groups at the appropriate positions on the core structure.

    Sulfur Introduction:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thieno[2,3-d]pyrimidine core, potentially altering its electronic properties.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, which can modify the phenyl or cyclopropyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thieno[2,3-d]pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology: In biological research, this compound is studied for its interactions with various biomolecules, including enzymes and receptors, which can provide insights into its potential therapeutic applications.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases, due to its ability to modulate specific biological pathways.

Industry: In the industrial sector, the compound is used in the development of new materials with unique electronic and optical properties, which can be applied in the fields of electronics and photonics.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can result in various biological effects, including inhibition of cell proliferation, induction of apoptosis, or alteration of metabolic pathways.

Comparison with Similar Compounds

  • 5-cyclopropyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
  • This compound derivatives
  • Thieno[2,3-d]pyrimidine analogs

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its biological activity and make it a valuable scaffold for the development of new therapeutic agents.

Properties

IUPAC Name

5-cyclopropyl-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c18-14-12-11(9-6-7-9)8-20-13(12)16-15(19)17(14)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUOKCMMPWWFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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